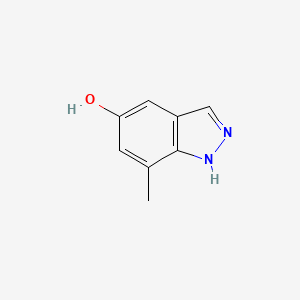

7-Methyl-1H-indazol-5-ol

Cat. No. B1289868

Key on ui cas rn:

478841-61-1

M. Wt: 148.16 g/mol

InChI Key: MVBZFNRZRZEZRW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07199147B2

Procedure details

A 2N-aqueous lithium hydroxide solution (3.7 ml, 7.4 mmol) was added to a solution of (1-acetyl-7-methyl-1H-indazol-5-yl)acetate (850 mg, 3.66 mmol) in methanol-tetrahydrofuran (1:1, 7.4 ml), and the resulting mixture was stirred at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was poured into the reaction solution, followed by extraction with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and then distilled under reduced pressure to remove the solvent. The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3) to obtain 7-methyl-1H-indazol-5-ol (505 mg, 93%).

Name

(1-acetyl-7-methyl-1H-indazol-5-yl)acetate

Quantity

850 mg

Type

reactant

Reaction Step One

Name

methanol tetrahydrofuran

Quantity

7.4 mL

Type

solvent

Reaction Step One

Yield

93%

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Li+].C([N:6]1[C:14]2[C:9](=[CH:10][C:11](CC([O-])=O)=[CH:12][C:13]=2[CH3:15])[CH:8]=[N:7]1)(=O)C.[Cl-].[NH4+]>CO.O1CCCC1>[CH3:15][C:13]1[CH:12]=[C:11]([OH:1])[CH:10]=[C:9]2[C:14]=1[NH:6][N:7]=[CH:8]2 |f:0.1,3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

(1-acetyl-7-methyl-1H-indazol-5-yl)acetate

|

|

Quantity

|

850 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1N=CC2=CC(=CC(=C12)C)CC(=O)[O-]

|

|

Name

|

methanol tetrahydrofuran

|

|

Quantity

|

7.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at room temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the extract solution was washed with a saturated aqueous sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=C2C=NNC12)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 505 mg | |

| YIELD: PERCENTYIELD | 93% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |